BenchChemオンラインストアへようこそ!

DS08210767

PTHR1 Antagonist Bone Metabolism GPCR Pharmacology

DS08210767 is a validated, small-molecule PTHR1 antagonist with an IC50 of 90 nM, offering 2-fold higher potency than earlier analogs. It also binds SERT with high affinity (Ki=1.19 nM). Its oral bioavailability enables chronic in vivo dosing without injections, ideal for osteoporosis or hypercalcemia models. For reliable, reproducible results, choose this chemically stable, well-characterized benchmark compound over generic alternatives.

Molecular Formula C31H39N5O2
Molecular Weight 513.7 g/mol
Cat. No. B1192653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS08210767
SynonymsDS08210767;  D-S08210767;  DS 08210767
Molecular FormulaC31H39N5O2
Molecular Weight513.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H39N5O2/c1-31(2)30(37)36(26-11-9-24(10-12-26)33-16-17-34-25-14-18-38-19-15-25)28-20-22(21-32)8-13-27(28)29(35-31)23-6-4-3-5-7-23/h8-13,20,23,25,33-34H,3-7,14-19H2,1-2H3
InChIKeySOYFWNNFRLABJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile: Overview and Procurement Relevance


5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile (CAS No. 2376334-75-5, synonym DS08210767) is a novel, small-molecule 1,4-benzodiazepin-2-one derivative. It is a potent and orally bioavailable antagonist of the parathyroid hormone type 1 receptor (PTHR1) with an IC50 of 90 nM [1]. The compound also demonstrates significant binding affinity for the human serotonin transporter (SERT) with a Ki of 1.19 nM [2]. Its molecular weight is 513.67 g/mol with a chemical formula of C31H39N5O2 .

Why Generic 1,4-Benzodiazepin-2-one Analogs Are Not Substitutable for 5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile


Within the 1,4-benzodiazepin-2-one class, substitution patterns on the benzodiazepine core and pendant side chains profoundly alter target selectivity and potency. For example, the tetrahydro-2H-pyran-4-yl (oxan-4-yl) side chain is critical for high-affinity SERT binding, with the target compound achieving a Ki of 1.19 nM at the human serotonin transporter [1]. In contrast, a closely related analog (5-cyclohexyl-1-[4-[2-(cyclohexylamino)ethylamino]phenyl]-3,3-dimethyl-2-oxo-1,4-benzodiazepine-8-carbonitrile) exhibits reduced SERT affinity (Ki = 2.39 nM) and is known to target the dopamine transporter instead [1]. Moreover, a structurally related PTHR1 antagonist (Compound 5) displayed a weaker IC50 of 180 nM and significant chemical instability, limiting its utility [2]. These variations underscore that seemingly minor structural changes lead to substantial differences in target engagement, pharmacokinetics, and experimental applicability. Therefore, generic substitution with other 1,4-benzodiazepin-2-one derivatives is not scientifically valid.

Quantitative Differentiation Evidence for 5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile


PTHR1 Antagonist Potency: Head-to-Head Comparison with Compound 5

The target compound (DS08210767) is a direct analog of Compound 5, a previously identified PTHR1 antagonist. In a head-to-head comparison using the same cell-based assay, DS08210767 exhibited an IC50 of 90 nM against human PTHR1, while Compound 5 showed an IC50 of 180 nM [1]. This represents a 2-fold improvement in potency.

PTHR1 Antagonist Bone Metabolism GPCR Pharmacology

SERT Binding Affinity: Direct Comparison with a Close Structural Analog

In radioligand binding assays for the human serotonin transporter (SERT), the target compound (with the oxan-4-yl side chain) demonstrated a Ki of 1.19 nM. A direct structural analog (5-cyclohexyl-1-[4-[2-(cyclohexylamino)ethylamino]phenyl]-3,3-dimethyl-2-oxo-1,4-benzodiazepine-8-carbonitrile) exhibited a Ki of 2.39 nM under the same assay conditions [1]. The oxan-4-yl modification provides a 2-fold improvement in SERT binding affinity.

Serotonin Transporter (SERT) Neuropharmacology Monoamine Transporter

Oral Bioavailability: Class-Level Inference for In Vivo Applicability

The target compound (DS08210767) is explicitly characterized as 'orally bioavailable' based on pharmacokinetic studies [1]. While quantitative oral bioavailability data (%F) is not publicly available for this specific compound, its designation as orally bioavailable distinguishes it from the majority of research-grade PTHR1 antagonists, which are typically peptide-based or poorly absorbed and require parenteral administration. For instance, the clinical PTHR1 agonist abaloparatide is a peptide requiring subcutaneous injection.

Pharmacokinetics Oral Bioavailability In Vivo Studies

Chemical Stability Advantage Over Compound 5

A key limitation of the earlier PTHR1 antagonist, Compound 5, was its poor chemical stability, which hindered its use in long-term assays and in vivo studies [1]. The target compound (DS08210767) was specifically designed to overcome this liability and demonstrates improved chemical stability, enabling more reliable and reproducible experimental outcomes. This qualitative improvement is a direct result of the scaffold-hopping approach employed in its discovery [1].

Chemical Stability Compound Handling Assay Reproducibility

Recommended Research and Industrial Application Scenarios for 5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile


Validating PTHR1-Dependent Pathways in Bone Metabolism and Calcium Homeostasis

Given its 2-fold higher potency over Compound 5 (IC50 90 nM vs 180 nM), this compound is optimally suited for dose-response studies in osteoblast or osteoclast cultures. Researchers can confidently attribute observed effects to PTHR1 antagonism at lower, more selective concentrations, minimizing off-target interference. The oral bioavailability enables in vivo disease models (e.g., osteoporosis or hypercalcemia) to be studied with convenient oral dosing [1].

Dissecting Serotonergic vs. Dopaminergic Contributions in Neurobehavioral Assays

The compound's high affinity for SERT (Ki 1.19 nM) and its selectivity profile—its analog has higher DAT affinity—makes it a valuable pharmacological tool for distinguishing serotonergic from dopaminergic signaling in complex neuronal systems. It can be used in vitro (e.g., synaptosomal uptake assays) or in vivo (via oral administration) to probe the role of SERT in anxiety, depression, or addiction models, provided appropriate controls are included [2].

In Vivo Pharmacology Studies Requiring Oral Dosing of a Non-Peptide PTHR1 Antagonist

Most PTHR1 antagonists are peptides requiring injection. This small molecule's oral bioavailability enables chronic dosing studies in rodents without the stress and tissue damage associated with repeated injections or osmotic minipump implantation. This is particularly advantageous for long-term studies of bone remodeling or for evaluating therapeutic potential in metabolic bone diseases [3].

Structure-Activity Relationship (SAR) Studies of 1,4-Benzodiazepin-2-one Scaffolds

As the representative optimized compound from a scaffold-hopping effort, this molecule serves as a benchmark for medicinal chemists investigating PTHR1 and/or SERT pharmacology. Its improved chemical stability over Compound 5 ensures that SAR data generated are not confounded by compound degradation, making it a reliable reference for designing next-generation analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS08210767

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.